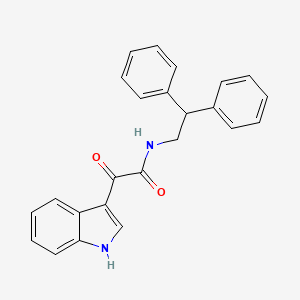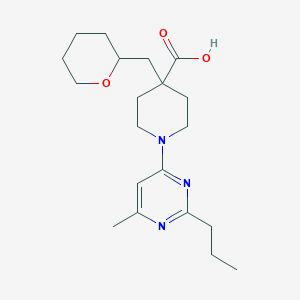
1-(4-fluorophenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the class of thiadiazole derivatives and has a unique chemical structure that makes it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide varies depending on its application. In medicine, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In agriculture, it inhibits specific enzymes involved in the biosynthesis of essential amino acids in plants and insects, leading to their death. In material science, its unique chemical structure allows it to act as a building block for the synthesis of new materials with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, it has been shown to induce apoptosis in cancer cells without affecting normal cells. In agriculture, it has been shown to inhibit the growth of plants and insects by disrupting their metabolic pathways. In material science, its unique chemical structure allows it to impart specific properties to the materials it is incorporated into.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-fluorophenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide in lab experiments is its unique chemical structure, which allows for the synthesis of new materials with unique properties. Its potential applications in medicine and agriculture also make it a promising candidate for further investigation. However, one of the main limitations of using this compound is its toxicity, which can be harmful to both humans and the environment.
Direcciones Futuras
There are several future directions for the investigation of 1-(4-fluorophenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide. In medicine, further studies can be conducted to investigate its potential as an anticancer agent and to explore its mechanism of action in more detail. In agriculture, it can be further investigated as a potential herbicide and insecticide, and its impact on the environment can be studied. In material science, it can be used as a building block for the synthesis of new materials with specific properties, and its potential applications in various industries can be explored.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide can be achieved through various methods, including condensation reactions, cyclization reactions, and amide formation reactions. One of the most commonly used methods involves the reaction of 4-fluoroaniline with thiosemicarbazide in the presence of acetic acid and glacial acetic acid to form the intermediate compound, which is then reacted with 3-pyrrolidinecarboxylic acid to yield the final product.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis and inhibit cell proliferation. In agriculture, it has been investigated as a potential herbicide and insecticide due to its ability to inhibit specific enzymes in plants and insects. In material science, it has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O2S/c14-9-1-3-10(4-2-9)18-6-8(5-11(18)19)12(20)16-13-17-15-7-21-13/h1-4,7-8H,5-6H2,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZGRVCRKGCTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine](/img/structure/B5289771.png)
![ethyl (2-chloro-4-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B5289773.png)


![3-[4-(difluoromethoxy)phenyl]-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5289797.png)
![(3S*,5R*)-1-(4-methoxybenzyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5289798.png)

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5289819.png)
![4-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}piperazin-2-one](/img/structure/B5289827.png)


![5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5289845.png)
![methyl 5-[(4-biphenylyloxy)methyl]-2-furoate](/img/structure/B5289853.png)
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5289868.png)
